tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate: is a complex organic compound with the molecular formula C17H28INO2 It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a 3-iodobicyclo[111]pentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 3-iodobicyclo[1.1.1]pentane moiety: This can be achieved through the iodination of bicyclo[1.1.1]pentane using iodine and a suitable oxidizing agent.
Attachment of the piperidine ring: The 3-iodobicyclo[1.1.1]pentane is then reacted with an appropriate piperidine derivative under conditions that facilitate the formation of a carbon-nitrogen bond.
Introduction of the tert-butyl ester group: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the 3-iodobicyclo[1.1.1]pentane moiety can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding hydrocarbon.
Oxidation reactions: Oxidizing agents such as potassium permanganate can oxidize the piperidine ring to form corresponding N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine-containing molecules with biological targets. Its structural features make it a valuable tool for investigating the binding affinities and mechanisms of action of piperidine-based drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The 3-iodobicyclo[1.1.1]pentane moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-{3-chlorobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-{3-bromobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-{3-fluorobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate lies in the presence of the iodine atom in the bicyclo[1.1.1]pentane moiety. This iodine atom can participate in unique chemical reactions and interactions, making the compound a valuable tool for various applications in research and industry.
Properties
CAS No. |
2763755-04-8 |
---|---|
Molecular Formula |
C17H28INO2 |
Molecular Weight |
405.3 |
Purity |
95 |
Origin of Product |
United States |
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